molecular formula C19H22N4O5S B2481143 5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2198228-62-3

5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2481143
CAS No.: 2198228-62-3
M. Wt: 418.47
InChI Key: HUKXXROICPOWEB-UHFFFAOYSA-N
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Description

5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C19H22N4O5S and its molecular weight is 418.47. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Reactivity

5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a compound that may have potential in the synthesis of complex molecules due to its structural components, such as azetidinone, pyridazinone, and benzoxazolone rings. Research on related molecules has shown advancements in the field of chemical synthesis, including the development of novel synthetic pathways involving hydrazines, azides, and azetidinones. These pathways allow for the creation of a broad range of functionalized molecules, serving as a basis for further exploration of similar compounds (Waser, Gášpár, Nambu, & Carreira, 2006).

Antimicrobial and Anti-inflammatory Properties

Compounds with structural similarities to this compound have been investigated for their potential antimicrobial and anti-inflammatory properties. For example, studies on indolyl azetidinones and derivatives from quinazolin-4(3H)-one revealed promising antimicrobial activities. These findings underscore the potential of such compounds in therapeutic applications, particularly in addressing bacterial infections and inflammation (Kalsi, Shrimali, Bhalla, & Barthwal, 1990); (Patel & Patel, 2011).

Potential in Drug Design

The chemical structure of this compound suggests its utility in the design and development of new pharmaceutical agents. The presence of azetidinone and benzoxazolone moieties, in particular, might offer a scaffold for the development of drugs with specific biological activities, including the modulation of enzymatic functions or receptor interactions. The exploration of such compounds can lead to innovative treatments for various diseases, benefiting from their unique chemical and pharmacological properties (Frigola, Vañó, Torrens, Gómez-Gomar, Ortega, & García‐Granda, 1995).

Properties

IUPAC Name

5-[3-[(3-tert-butyl-6-oxopyridazin-1-yl)methyl]azetidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c1-19(2,3)16-6-7-17(24)23(21-16)11-12-9-22(10-12)29(26,27)13-4-5-15-14(8-13)20-18(25)28-15/h4-8,12H,9-11H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKXXROICPOWEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)S(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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